molecular formula C22H21ClN4O3 B10983476 N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10983476
M. Wt: 424.9 g/mol
InChI Key: TZAJFROIENMWEZ-UHFFFAOYSA-N
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Description

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of indole and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This step often starts with the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine, which is then cyclized to form the pyrrolidinone ring.

    Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the indole and pyrrolidinone moieties. This is typically achieved through a peptide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination at the indole ring.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide has been studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and pyrrolidinone moieties.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is unique due to the combination of the indole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C22H21ClN4O3/c23-17-3-5-18(6-4-17)27-13-16(12-20(27)28)22(30)26-10-9-25-21(29)15-2-1-14-7-8-24-19(14)11-15/h1-8,11,16,24H,9-10,12-13H2,(H,25,29)(H,26,30)

InChI Key

TZAJFROIENMWEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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